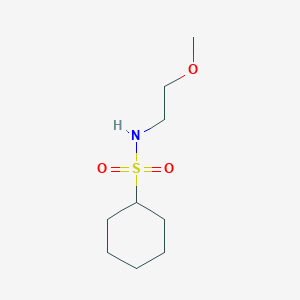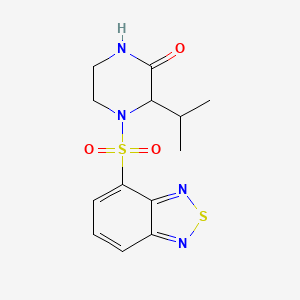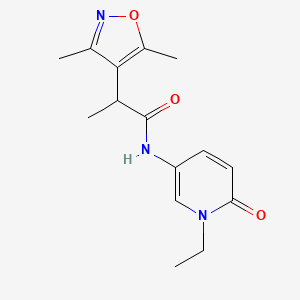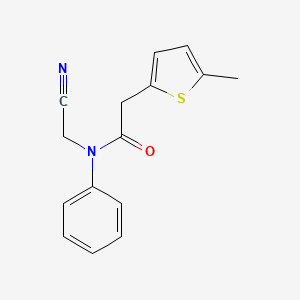
N-(2-methoxyethyl)cyclohexanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)cyclohexanesulfonamide, also known as NS-398, is a selective cyclooxygenase-2 (COX-2) inhibitor. It is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-(2-methoxyethyl)cyclohexanesulfonamide selectively inhibits COX-2, which is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX-2, N-(2-methoxyethyl)cyclohexanesulfonamide reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
N-(2-methoxyethyl)cyclohexanesulfonamide has been shown to have a range of biochemical and physiological effects. It reduces inflammation by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It also reduces pain and fever by blocking the production of prostaglandins in the central nervous system. N-(2-methoxyethyl)cyclohexanesulfonamide has been shown to have cardioprotective effects in animal models of myocardial infarction, and has been studied as a potential treatment for Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyethyl)cyclohexanesulfonamide has several advantages as a tool compound for scientific research. It is highly selective for COX-2, which allows researchers to investigate the specific role of COX-2 in various diseases. It is also relatively stable and easy to handle in the laboratory. However, N-(2-methoxyethyl)cyclohexanesulfonamide has some limitations as a tool compound. It is a synthetic compound, which may limit its relevance to natural systems. It also has some off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are many future directions for research on N-(2-methoxyethyl)cyclohexanesulfonamide. One area of interest is the role of COX-2 in cancer, and the potential use of COX-2 inhibitors as cancer therapeutics. Another area of interest is the development of more selective COX-2 inhibitors with fewer off-target effects. Additionally, there is ongoing research into the role of COX-2 in neurodegenerative diseases, and the potential use of COX-2 inhibitors as neuroprotective agents. Finally, there is interest in developing new synthetic methods for N-(2-methoxyethyl)cyclohexanesulfonamide and related compounds, which may lead to improved drug candidates.
Méthodes De Synthèse
N-(2-methoxyethyl)cyclohexanesulfonamide can be synthesized by reacting 4-chlorobenzenesulfonyl chloride with 2-methoxyethylamine, followed by a cyclization reaction with cyclohexanone. The final product is purified by recrystallization.
Applications De Recherche Scientifique
N-(2-methoxyethyl)cyclohexanesulfonamide has been widely used as a tool compound in scientific research to investigate the role of COX-2 in various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models of inflammation and pain. N-(2-methoxyethyl)cyclohexanesulfonamide has also been used to study the role of COX-2 in cancer, cardiovascular diseases, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)cyclohexanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-13-8-7-10-14(11,12)9-5-3-2-4-6-9/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMATZRMDLMULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)cyclohexanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-2-[4-(thiophen-2-ylmethylamino)pyrazol-1-yl]acetamide](/img/structure/B7572331.png)
![N-(4-cyanophenyl)-3-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7572336.png)
![1-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]-3-[3-(5-methyl-1H-pyrazol-4-yl)propyl]urea](/img/structure/B7572340.png)
![1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one](/img/structure/B7572344.png)

![5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one](/img/structure/B7572368.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[(3,5-dimethoxyphenyl)methyl]ethanamine](/img/structure/B7572373.png)
![(2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7572374.png)

![N-(1-cyanocycloheptyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B7572388.png)
![3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7572401.png)
![Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B7572411.png)

